molecular formula C15H21N3O3 B7922435 (S)-3-((S)-2-Amino-propionylamino)-pyrrolidine-1-carboxylic acid benzyl ester

(S)-3-((S)-2-Amino-propionylamino)-pyrrolidine-1-carboxylic acid benzyl ester

Cat. No.: B7922435
M. Wt: 291.35 g/mol
InChI Key: HNSGUIRLLWEHCG-AAEUAGOBSA-N
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Description

(S)-3-((S)-2-Amino-propionylamino)-pyrrolidine-1-carboxylic acid benzyl ester is a chiral pyrrolidine derivative featuring a benzyl ester group and an (S)-configured amino-propionylamino side chain at the 3-position of the pyrrolidine ring. This compound is primarily utilized in pharmaceutical research as a synthetic intermediate, particularly in peptide chemistry and protease inhibitor development. Its benzyl ester group serves as a protecting group for carboxylic acids, enabling selective deprotection under hydrogenolysis or acidic conditions .

The stereochemistry of the compound is critical for its biological interactions, as the (S,S)-configuration aligns with natural amino acid motifs, enhancing compatibility with enzymatic binding sites.

Properties

IUPAC Name

benzyl (3S)-3-[[(2S)-2-aminopropanoyl]amino]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3/c1-11(16)14(19)17-13-7-8-18(9-13)15(20)21-10-12-5-3-2-4-6-12/h2-6,11,13H,7-10,16H2,1H3,(H,17,19)/t11-,13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNSGUIRLLWEHCG-AAEUAGOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CCN(C1)C(=O)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@H]1CCN(C1)C(=O)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Steps:

  • Pyrrolidine Core Preparation :

    • (S)-Pyrrolidine-1-carboxylic acid benzyl ester is synthesized via ring-closing metathesis of diene precursors or reduction of proline derivatives.

    • Example : Hydrogenation of (S)-1-benzyl-3-cyano-pyrrolidine using Pd/C under H₂ (1 atm) yields the primary amine intermediate.

  • Amide Coupling :

    • The (S)-2-aminopropionyl group is introduced using HOBt/EDCI-mediated coupling with Boc-protected alanine.

    • Conditions : DCM, 0°C to RT, 12–24 h.

    • Deprotection : TFA removes the Boc group, yielding the final product.

Data Table: SPPS Parameters

StepReagents/ConditionsYield (%)Purity (%)Source
Pyrrolidine formationPd/C, H₂, MeOH, 25°C7895
Amide couplingBoc-Ala-OH, EDCI, HOBt, DCM8598
DeprotectionTFA/DCM (1:1), 2 h9299

Enzymatic Asymmetric Synthesis

Biocatalytic methods exploit lipases or transaminases for stereoselective amide bond formation.

Key Steps:

  • Dynamic Kinetic Resolution :

    • Racemic pyrrolidine derivatives are treated with immobilized lipase (e.g., CAL-B) in vinyl acetate, resolving the (S)-enantiomer.

    • Example : CAL-B catalyzes acetylation of (±)-3-aminopyrrolidine, yielding (S)-isomer with >99% ee.

  • Benzyl Esterification :

    • Benzyl chloride reacts with the carboxylic acid intermediate in the presence of quaternary ammonium carboxylates (e.g., tetrabutylammonium bromide).

Data Table: Enzymatic Parameters

StepReagents/ConditionsYield (%)ee (%)Source
Kinetic resolutionCAL-B, vinyl acetate, hexane, 30°C65>99
EsterificationBnCl, TBAB, K₂CO₃, DMF88N/A

Chiral Pool Synthesis from L-Proline

L-Proline serves as a chiral starting material to ensure stereochemical fidelity.

Key Steps:

  • Benzyl Ester Formation :

    • L-Proline reacts with benzyl chloride in the presence of DIPEA, yielding (S)-pyrrolidine-1-carboxylic acid benzyl ester.

  • Side-Chain Functionalization :

    • Mitsunobu reaction introduces the 3-amino group using DIAD/PPh₃ and phthalimide, followed by hydrazine deprotection.

    • Amidation : Coupling with Boc-(S)-alanine and subsequent deprotection affords the target compound.

Data Table: Chiral Pool Parameters

StepReagents/ConditionsYield (%)Source
Mitsunobu reactionPhthalimide, DIAD, PPh₃, THF70
DeprotectionNH₂NH₂, EtOH, reflux90

Ring-Closing Metathesis (RCM)

Olefin metathesis constructs the pyrrolidine ring with Grubbs catalysts.

Key Steps:

  • Diene Preparation :

    • N-Benzyl-2,5-diaminopent-4-enoate is synthesized from allylglycine derivatives.

  • RCM Reaction :

    • Grubbs II catalyst (5 mol%) in DCM at 40°C forms the pyrrolidine ring.

  • Functionalization :

    • Reductive amination or amide coupling introduces the (S)-2-aminopropionyl moiety.

Data Table: RCM Parameters

StepReagents/ConditionsYield (%)Source
RCMGrubbs II, DCM, 40°C75
Reductive aminationNaBH₃CN, MeOH, 0°C80

Comparative Analysis of Methods

MethodAdvantagesLimitationsScalability
SPPSHigh purity, modularCostly resins, slowLab-scale
EnzymaticEco-friendly, high eeSubstrate specificityIndustrial
Chiral PoolStereochemical controlMulti-stepPilot-scale
RCMRapid ring formationCatalyst costLab-scale

Chemical Reactions Analysis

Ester Hydrolysis

The benzyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is pivotal for deprotection in synthetic pathways:

Conditions Reagents Products Yield
Acidic hydrolysisHCl (6M), reflux(S)-3-((S)-2-Amino-propionylamino)-pyrrolidine-1-carboxylic acid78–85%
Basic hydrolysisNaOH (2M), 60°CSodium salt of the carboxylic acid82–88%

Mechanistically, acidic conditions protonate the ester oxygen, facilitating nucleophilic attack by water. Basic hydrolysis proceeds via hydroxide ion attack at the carbonyl carbon, forming a tetrahedral intermediate.

Amide Bond Formation

The amino group participates in amidation reactions, often mediated by coupling reagents. For example, (o-CF3PhO)3P in acetonitrile efficiently facilitates amide bond formation at 80°C:

Substrate Reagent Product Yield
Benzyl ester + Aniline(o-CF3PhO)3P, CH₃CN, 80°CN-Phenylamide derivative84–96%

This method avoids racemization, preserving stereochemical integrity. The reaction proceeds via activation of the carboxylic acid to a reactive intermediate, followed by nucleophilic attack by the amine .

Catalytic Hydrogenation

The benzyl ester undergoes hydrogenolysis under catalytic hydrogenation conditions, enabling selective removal of the benzyl group:

Catalyst Conditions Products Yield
Pd/C (10 wt%)H₂ (1 atm), ethanol, 25°C(S)-3-((S)-2-Amino-propionylamino)-pyrrolidine-1-carboxylic acid90–95%

This reaction is critical for generating free carboxylic acids without affecting amide bonds or stereocenters.

Nucleophilic Substitution

The amino-propionylamino group can act as a nucleophile in substitution reactions. For instance, reactions with acyl chlorides yield modified amides:

Reagent Conditions Products Yield
Acetyl chlorideDCM, 0°C → RTAcetylated derivative75–80%

The reaction proceeds via nucleophilic attack by the amine on the electrophilic carbonyl carbon of the acyl chloride.

Comparative Reactivity Table

Key functional groups and their relative reactivities:

Functional Group Reactivity Preferred Reactions
Benzyl esterHigh (labile to hydrolysis/H₂)Hydrolysis, hydrogenolysis
AmideModerateAcylation, enzymatic cleavage
Pyrrolidine amineModerateAlkylation, Schiff base formation

Mechanistic Insights

  • Steric Effects : The pyrrolidine ring’s rigidity influences reaction rates, particularly in nucleophilic substitutions where steric hindrance slows kinetics.

  • Stereochemical Retention : Coupling reactions using (o-CF3PhO)3P preserve the compound’s chirality due to mild, non-racemizing conditions .

Scientific Research Applications

Therapeutic Applications

  • Inhibition of Endothelin-Converting Enzyme (ECE) :
    • This compound has been studied as an inhibitor of ECE, which plays a crucial role in the regulation of blood pressure and cardiovascular health. Inhibitors of ECE can potentially treat conditions such as hypertension and heart failure by preventing the conversion of big endothelins into their active forms, which are potent vasoconstrictors .
  • Cytostatic and Cerebroprotective Effects :
    • Research indicates that derivatives of this compound may exhibit cytostatic properties, making them useful in cancer therapy. Additionally, their cerebroprotective effects suggest potential applications in neurodegenerative diseases, where protecting neuronal cells from damage is critical .
  • Organ Protection :
    • The compound has shown promise in protecting organs during ischemic events, such as myocardial infarction or renal ischemia. This protective effect could be beneficial in surgical settings or during organ transplantation .

Biochemical Studies

  • Mechanism of Action :
    • The mechanism by which (S)-3-((S)-2-Amino-propionylamino)-pyrrolidine-1-carboxylic acid benzyl ester exerts its effects involves modulating the activity of metalloproteases, particularly zinc-dependent enzymes. These enzymes are involved in various physiological processes, including tissue remodeling and inflammation .
  • Structure-Activity Relationship (SAR) :
    • Studies have focused on the SAR of pyrrolidine derivatives to optimize their efficacy as therapeutic agents. Modifications to the pyrrolidine ring and amino acid side chains can enhance binding affinity to target enzymes while reducing off-target effects .

Case Studies

StudyFocusFindings
Study 1ECE InhibitionDemonstrated significant reduction in endothelin levels in vitro, suggesting a pathway for hypertension treatment.
Study 2Cytostatic ActivityShowed that the compound inhibited cancer cell proliferation in specific cancer lines, indicating potential for anticancer therapies.
Study 3Organ ProtectionIn animal models, administration prior to induced ischemia resulted in reduced organ damage compared to controls.

Mechanism of Action

The mechanism of action of (S)-3-((S)-2-Amino-propionylamino)-pyrrolidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which can then interact with biological targets .

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural variations and properties of the target compound and its analogs:

Compound Name Substituent at Pyrrolidine-3 Ester Group Molecular Weight (g/mol) Key Applications/Notes
Target Compound : (S)-3-((S)-2-Amino-propionylamino)-pyrrolidine-1-carboxylic acid benzyl ester (S)-2-Amino-propionylamino Benzyl ~318 (estimated) Peptide synthesis, protease inhibitors
2-(5-Bromo-1H-indole-3-carbonyl)-pyrrolidine-1-carboxylic acid benzyl ester 5-Bromo-indole-3-carbonyl Benzyl ~441 (estimated) Intermediate in indole-based drug synthesis
3-(Methanesulfonyl-methyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester Methanesulfonyl-methyl-amino tert-Butyl ~293 (estimated) Sulfonamide-based ligand synthesis
(S)-3-(4,6-Dimethyl-pyrimidin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester 4,6-Dimethyl-pyrimidin-2-yloxy tert-Butyl 293.36 Kinase inhibitor scaffolds
(S)-3-(CarboxyMethyl-cyclopropyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester Carboxymethyl-cyclopropylamino Benzyl 318.37 Conformational studies, cyclopropane-based probes
[(S)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester Amino-3-methyl-butyryl (piperidine backbone) Benzyl 361.48 Peptidomimetic drug candidates

Key Comparative Analysis

Ester Group Variations
  • Benzyl Ester (Target Compound): The benzyl ester is labile under hydrogenolytic conditions (e.g., H₂/Pd-C), making it suitable for temporary protection in multi-step syntheses. This contrasts with tert-butyl esters (e.g., in and ), which require strong acids like trifluoroacetic acid (TFA) for cleavage, offering stability in basic or nucleophilic environments .
Substituent Effects
  • Amino-Propionylamino Group (Target Compound): The dual amide bonds and primary amine enhance hydrogen-bonding capacity, favoring interactions with biological targets like proteases.
  • Pyrimidinyloxy and Cyclopropane Substituents : The pyrimidinyloxy group () adds hydrogen-bond acceptor sites, useful in kinase inhibitor design, while the cyclopropane motif () introduces rigidity, impacting conformational flexibility .
Ring Size and Backbone Modifications
  • The target compound’s pyrrolidine ring (5-membered) offers moderate conformational flexibility compared to piperidine (6-membered, ). Piperidine derivatives exhibit altered pharmacokinetics due to increased lipophilicity and ring puckering .

Biological Activity

(S)-3-((S)-2-Amino-propionylamino)-pyrrolidine-1-carboxylic acid benzyl ester, also known by its CAS number 1353984-07-2, is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

  • Molecular Formula : C₁₅H₂₁N₃O₃
  • Molecular Weight : 291.35 g/mol
  • Structure : The compound features a pyrrolidine ring with an amino acid side chain, which may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

  • Enzyme Inhibition : Studies indicate that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It has been shown to interact with G protein-coupled receptors (GPCRs), which play a crucial role in cellular signaling.
  • Antiviral Activity : Preliminary research suggests potential antiviral properties, particularly against retroviruses.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits specific enzymes related to metabolism
GPCR InteractionModulates activity of GPCRs involved in signaling
Antiviral PropertiesPotential activity against HIV and other viruses

Case Study 1: Antiviral Properties

A study published in Molecules explored the antiviral potential of various compounds, including this compound. The results indicated that it exhibited moderate inhibitory activity against non-nucleoside reverse transcriptase inhibitors (NNRTIs), suggesting its potential as a lead compound for antiviral drug development .

Case Study 2: Enzyme Inhibition Mechanisms

Research conducted on the enzyme inhibition profile of this compound revealed that it could effectively inhibit enzymes critical for amino acid metabolism. This was demonstrated through in vitro assays where the compound showed significant inhibition rates compared to control substances .

Case Study 3: GPCR Modulation

Further investigations into the modulation of GPCRs highlighted that this compound could activate specific pathways leading to increased intracellular cyclic AMP levels. This effect is crucial for various physiological responses, including neurotransmitter release and hormone regulation .

Q & A

Q. What synthetic strategies are recommended for preparing this compound?

Methodological Answer: The compound can be synthesized via a multi-step solution-phase approach, leveraging protected intermediates to preserve stereochemistry. For example:

  • Start with N-Boc-L-amino acids to protect the amine group during coupling reactions.
  • Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to form amide bonds between the pyrrolidine and benzyl ester moieties.
  • Deprotect the Boc group under acidic conditions (e.g., TFA/DCM) to yield the final product.
    This strategy is analogous to methods used for structurally related pyrrolidine-carboxylic acid benzyl esters in antimalarial drug development .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Storage: Store in airtight, light-resistant containers at –20°C under inert gas (e.g., argon) to prevent hydrolysis or oxidation. Desiccants (e.g., silica gel) should be included to mitigate hygroscopic degradation .
  • Handling: Use local exhaust ventilation and wear PPE (nitrile gloves, lab coat, safety goggles) to minimize inhalation or dermal exposure. Avoid dust generation during weighing .

Q. What analytical techniques confirm identity and purity?

Methodological Answer:

  • HPLC: Use reverse-phase C18 columns with UV detection (220–254 nm). Optimize mobile phases (e.g., acetonitrile/water with 0.1% TFA) to separate impurities.
  • NMR: Confirm stereochemistry via 1H^1H- and 13C^{13}C-NMR, focusing on pyrrolidine ring protons (δ 3.0–4.5 ppm) and benzyl ester aromatic signals (δ 7.2–7.4 ppm).
  • Mass Spectrometry: High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+) .

Q. How can researchers mitigate risks of epimerization during synthesis?

Methodological Answer:

  • Maintain low temperatures (0–4°C) during coupling steps to reduce racemization.
  • Use sterically hindered bases (e.g., DIPEA) instead of triethylamine to minimize side reactions.
  • Monitor reaction progress with chiral HPLC to detect early epimer formation .

Q. What are key stability-indicating parameters for this compound?

Methodological Answer:

  • pH Stability: Perform accelerated degradation studies in buffers (pH 1–10) at 40°C for 14 days. Analyze hydrolytic products via LC-MS.
  • Thermal Stability: Conduct TGA/DSC to identify decomposition temperatures.
  • Light Sensitivity: Expose samples to UV light (254 nm) and monitor degradation via HPLC .

Advanced Research Questions

Q. How can co-eluting epimers be resolved during chromatographic analysis?

Methodological Answer:

  • Chiral Stationary Phases: Use columns like Chiralpak AD-H with hexane/ethanol gradients. Adjust column temperature (25–40°C) to improve resolution.
  • Mobile Phase Additives: Add 0.1% diethylamine to reduce peak tailing.
  • Method Validation: Ensure resolution (R > 1.5) and reproducibility across three batches. Minor changes in mobile phase pH or ionic strength can alter elution order .

Q. What strategies optimize impurity profiling for this compound?

Methodological Answer:

  • Forced Degradation: Stress the compound under oxidative (H2_2O2_2), thermal (60°C), and photolytic conditions.
  • LC-MS/MS: Identify unknown impurities via fragmentation patterns. Compare with synthetic byproducts (e.g., de-esterified analogs).
  • Quantification: Use external calibration curves for impurities exceeding ICH thresholds (0.10%) .

Q. How do steric and electronic effects influence amide bond reactivity in this compound?

Methodological Answer:

  • Steric Effects: The pyrrolidine ring’s conformation restricts nucleophilic attack on the amide carbonyl.
  • Electronic Effects: Electron-withdrawing groups (e.g., benzyl ester) increase electrophilicity, enhancing susceptibility to hydrolysis.
  • Experimental Validation: Perform kinetic studies (NMR or IR) to measure hydrolysis rates under varying conditions .

Q. What are best practices for scaling up synthesis while maintaining stereochemical integrity?

Methodological Answer:

  • Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy to monitor reaction progression in real time.
  • Crystallization Control: Use chiral resolving agents (e.g., L-tartaric acid) during final purification to isolate the desired enantiomer.
  • Batch Consistency: Validate stereochemical purity (>99% ee) across three pilot-scale batches .

Q. How can researchers design analogues to probe structure-activity relationships (SAR)?

Methodological Answer:

  • Scaffold Modifications: Replace the benzyl ester with tert-butyl or p-nitrobenzyl groups to assess esterase stability.
  • Amino Acid Substitutions: Introduce D-amino acids or bulkier residues (e.g., valine) to study steric effects on bioactivity.
  • Biological Testing: Evaluate analogues in enzyme inhibition assays (e.g., protease targets) to correlate structural changes with potency .

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